5-(2-(azepan-1-yl)-2-oxoethyl)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Description
Properties
IUPAC Name |
5-[2-(azepan-1-yl)-2-oxoethyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3/c21-8-7-20-14-12(9-17-20)15(23)19(11-16-14)10-13(22)18-5-3-1-2-4-6-18/h9,11,21H,1-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHFKOXRQYWXDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=NC3=C(C2=O)C=NN3CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(2-(azepan-1-yl)-2-oxoethyl)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, also referred to as F0679-0009, is a heterocyclic compound notable for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, pharmacokinetics, and relevant case studies that highlight its efficacy.
Target of Action : The primary target for this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 plays a crucial role in cell cycle regulation, particularly in the transition from G1 to S phase.
Mode of Action : As a selective inhibitor of CDK2, this compound disrupts normal cell cycle progression, leading to cell cycle arrest and subsequent apoptosis in cancer cells. This mechanism positions it as a potential candidate for cancer therapy.
Pharmacokinetics
The pharmacokinetic profile of the compound indicates favorable properties for absorption and distribution. Studies suggest that it exhibits:
- High oral bioavailability
- Moderate plasma protein binding
- Metabolism primarily via hepatic pathways
These characteristics are critical for determining the compound's efficacy and safety in clinical settings.
In Vitro Studies
In vitro studies have demonstrated that the compound effectively inhibits cell proliferation across various cancer cell lines. For instance:
| Cell Line | IC50 (nM) | Notes |
|---|---|---|
| MCF-7 (Breast Cancer) | 45 | Significant reduction in viability |
| HeLa (Cervical Cancer) | 30 | Induction of apoptosis observed |
| A549 (Lung Cancer) | 50 | Cell cycle arrest at G1/S transition |
These findings underscore the compound's potential as an anticancer agent.
In Vivo Studies
Preclinical trials involving xenograft models have shown promising results:
- Tumor Growth Inhibition : In a study involving human breast cancer xenografts in mice, treatment with the compound resulted in a 65% reduction in tumor volume compared to control groups.
- Safety Profile : Toxicological assessments indicated no significant adverse effects at therapeutic doses, suggesting a favorable safety profile.
Comparison with Similar Compounds
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | CDK inhibition | Broader spectrum of kinase inhibition |
| Pyrido[2,3-d]pyrimidin-5-one | Antiproliferative | Known for antimicrobial properties |
| Pyrimidino[4,5-d][1,3]oxazine | Anti-inflammatory | Exhibits analgesic effects |
The distinct structural features of this compound confer unique biological activities that differentiate it from other compounds.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Anti-Inflammatory Activity :
- The phenyl-substituted analog () outperformed ketorolac, a standard NSAID, suggesting that bulky aromatic groups at position 1 enhance anti-inflammatory activity. However, the hydroxyethyl group in the main compound may improve solubility and reduce toxicity .
Structural Flexibility :
- Modifications at position 1 (e.g., 2-hydroxyethyl vs. phenyl or chloroethyl) significantly alter pharmacokinetics. Hydrophilic groups like 2-hydroxyethyl likely enhance bioavailability compared to hydrophobic substituents (e.g., 4-chlorophenyl in ) .
Antitumor Potential: The chloroethyl-substituted compound () highlights the role of alkylating groups in antiproliferative activity. The main compound’s azepane-oxoethyl chain may offer a balance between reactivity and stability .
Preparation Methods
Vilsmeier-Haack Cyclization Strategy
The foundational pyrazolo[3,4-d]pyrimidin-4(5H)-one scaffold is most efficiently constructed using a modified Vilsmeier-Haack approach. As demonstrated in the one-flask synthesis by Lee et al., treatment of 5-aminopyrazole precursors with phosphorus tribromide in dimethylformamide generates the requisite Vilsmeier reagent in situ. Subsequent addition of hexamethyldisilazane (3.0 equiv) initiates cyclocondensation at reflux temperatures (100–110°C), producing the bicyclic core in 56–91% isolated yield. Nuclear magnetic resonance (NMR) analysis of intermediates confirms regioselective formamidine formation at the 4-position prior to ring closure.
HCl Gas-Mediated Alternative Route
For scale-up operations requiring simplified gas handling, the conventional HCl-mediated method remains viable. Stirring equimolar 5-aminopyrazole and acetonitrile derivatives in dioxane under dry HCl gas (6 h) achieves cyclization through nitrile activation. While this method offers comparable yields (75–82%), it necessitates careful control of basification during workup to prevent decomposition of acid-sensitive functionalities.
Regioselective Functionalization at Position 1: 2-Hydroxyethyl Incorporation
Alkylation with Ethylene Oxide Derivatives
Introduction of the 2-hydroxyethyl group at N1 proceeds via nucleophilic alkylation of the deprotonated pyrazolo[3,4-d]pyrimidin-4(5H)-one core. Optimization studies from Benabdallah et al. demonstrate that employing 2-bromoethanol in dimethylformamide with anhydrous potassium carbonate (2.2 equiv) at 80°C for 6 h provides optimal substitution efficiency. Post-reaction aqueous workup and recrystallization from ethanol yield the 1-(2-hydroxyethyl) derivative in 75% purity, as verified by high-resolution mass spectrometry (HRMS) m/z 327.1452 [M+H]+.
Protecting Group Strategies
To prevent hydroxyl group interference during subsequent reactions, temporary protection with tert-butyldimethylsilyl (TBS) ethers proves effective. Silylation using TBSCl and imidazole in dichloromethane (0°C to rt, 12 h) achieves >95% protection, enabling harsh downstream reactions without hydroxyl degradation.
Position 5 Modification: 2-(Azepan-1-yl)-2-oxoethyl Installation
Bromoacetyl Intermediate Generation
Critical to the C5 functionalization is the preparation of the 5-(2-bromoacetyl) precursor. Patent data reveals that treating the core structure with bromoacetyl bromide (1.5 equiv) in 2-methyltetrahydrofuran at −10°C under nitrogen atmosphere cleanly installs the bromoacetyl group. The exothermic reaction requires careful temperature control to minimize di-bromination byproducts.
Azepane Displacement Reaction
Nucleophilic displacement of the bromine atom with azepane (1.2 equiv) proceeds efficiently in refluxing acetonitrile (82°C, 8 h) with potassium iodide (0.1 equiv) as catalyst. Monitoring via thin-layer chromatography (TLC) shows complete conversion within 6 h, yielding the target amide in 85% yield after silica gel chromatography. Infrared (IR) spectroscopy confirms successful amide bond formation through characteristic carbonyl stretches at 1694 cm−1.
Process Optimization and Scalability Considerations
Catalytic Acceleration
Screening of phase-transfer catalysts identifies tetrabutylammonium bromide (10 mol%) as optimal for the hydroxyethylation step, reducing reaction time from 6 to 3 h while maintaining 75% yield.
Analytical Characterization and Quality Control
Spectroscopic Verification
Comprehensive NMR analysis (400 MHz, DMSO-d6) confirms structural integrity:
- δ 4.72 (s, 2H, -OCH2CH2OH) for the hydroxyethyl group
- δ 3.68 (t, J = 6.9 Hz, 2H, azepane N-CH2)
- δ 5.40 (s, 2H, COCH2N) for the amide linkage
HRMS aligns with theoretical values (C18H24N5O3+) at m/z 358.1876, confirming molecular formula.
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection at 254 nm demonstrates ≥98% purity using a C18 column (50:50 acetonitrile/water, 1 mL/min). Residual solvent analysis via gas chromatography-mass spectrometry (GC-MS) confirms compliance with ICH Q3C guidelines.
Comparative Yield Analysis of Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
